molecular formula C13H13FN2O4 B13048036 Diethyl 4-fluoropyrazolo[1,5-a]pyridine-2,3-dicarboxylate

Diethyl 4-fluoropyrazolo[1,5-a]pyridine-2,3-dicarboxylate

Cat. No.: B13048036
M. Wt: 280.25 g/mol
InChI Key: CUKHDHQCGPPBSK-UHFFFAOYSA-N
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Description

Diethyl 4-fluoropyrazolo[1,5-a]pyridine-2,3-dicarboxylate is a fluorinated heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core with ester groups at positions 2 and 3 and a fluorine substituent at position 2. This compound is of significant interest in medicinal and materials chemistry due to its structural versatility, enabling applications in drug discovery and organic synthesis. For example, dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate (CAS 5825-71-8) has been synthesized via [3+2] cycloaddition between 1-aminopyridinium iodide and dimethyl acetylenedicarboxylate (DMAD), yielding 76–86% under optimized conditions . The diethyl ester variant (CAS 1226776-92-6) is commercially available and used as a building block for palladium-catalyzed cross-coupling reactions .

Properties

Molecular Formula

C13H13FN2O4

Molecular Weight

280.25 g/mol

IUPAC Name

diethyl 4-fluoropyrazolo[1,5-a]pyridine-2,3-dicarboxylate

InChI

InChI=1S/C13H13FN2O4/c1-3-19-12(17)9-10(13(18)20-4-2)15-16-7-5-6-8(14)11(9)16/h5-7H,3-4H2,1-2H3

InChI Key

CUKHDHQCGPPBSK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=CC=CN2N=C1C(=O)OCC)F

Origin of Product

United States

Preparation Methods

Formation of Pyrazolo[1,5-a]pyridine Core with Ester Substituents

A widely employed approach involves the cycloaddition of 1-amino-2-imino-pyridine derivatives with dialkyl acetylenedicarboxylates (e.g., dimethyl or diethyl acetylenedicarboxylate):

  • Reaction Conditions: Heating an equimolar mixture of 1-amino-2-imino-pyridine derivatives with diethyl acetylenedicarboxylate in acetonitrile at reflux or under sonochemical conditions (85°C, 20 minutes) yields pyrazolo[1,5-a]pyridine-2,3-dicarboxylates with high regioselectivity and yields (typically >80%) without requiring catalysts or additives.

  • Mechanism: The reaction proceeds via a [3+2] cycloaddition forming the fused pyrazolo ring, with the ester groups introduced directly from the acetylenedicarboxylate reagent.

  • Yield Optimization: Sonochemical methods improve reaction rates and yields compared to conventional heating.

Esterification

If starting from pyrazolo[1,5-a]pyridine dicarboxylic acids or their derivatives:

Detailed Research Findings and Reaction Conditions

Step Reagents & Conditions Yield (%) Notes
Cyclization to Pyrazolo[1,5-a]pyridine-2,3-dicarboxylate 1-amino-2-imino-pyridine derivative + diethyl acetylenedicarboxylate, reflux in acetonitrile or sonication at 85°C, 20 min 80–90 Sonochemical method improves yield and reduces reaction time; no catalyst needed
Selective Fluorination at C-4 Electrophilic fluorinating agent (NFSI or Selectfluor), solvent (acetonitrile or dichloromethane), 0–25°C, 1–3 h 60–75 Controlled conditions required to avoid side reactions; regioselectivity confirmed by NMR and MS
Esterification (if needed) Reflux diacid with ethanol and H2SO4 catalyst, 4–6 h 85–95 Standard Fischer esterification; purification by recrystallization or chromatography

Comparative Analysis with Related Compounds

The synthesis of related compounds such as Diethyl 5-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate provides insights into halogenation strategies:

  • Bromination is typically achieved via N-bromosuccinimide (NBS) in acetonitrile at 40°C with regioselectivity at the 5-position.

  • Similar halogenation strategies can be adapted for fluorination, though fluorination generally requires more specialized reagents and conditions due to fluorine’s high reactivity.

Purification and Characterization

  • Purification: Products are purified by recrystallization from ethanol or ethyl acetate, or by flash chromatography using petroleum ether/ethyl acetate mixtures.

  • Characterization: Confirmed by NMR (1H, 13C, 19F), mass spectrometry, and, where available, X-ray crystallography to verify regioselectivity and substitution pattern.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Advantages Challenges
Cyclization with diethyl acetylenedicarboxylate 1-amino-2-imino-pyridine, reflux or sonication High yield, regioselective Requires pure starting materials
Fluorination NFSI or Selectfluor, mild temperatures Selective fluorination at C-4 Sensitive to reaction conditions
Esterification Ethanol, H2SO4, reflux High yield, straightforward Possible side reactions if impure

Chemical Reactions Analysis

Hydrolysis Reactions

The ester groups undergo saponification under basic or acidic conditions to yield carboxylic acids, critical for generating bioactive intermediates.

Conditions Reagents Products
Basic hydrolysis (LiOH/NaOH)Aqueous base, ion exchange chromatography4-Fluoropyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid
Acidic hydrolysisHCl/H₂SO₄Protonated dicarboxylic acid derivatives

Mechanistic Note : Hydrolysis proceeds via nucleophilic attack on the ester carbonyl, forming tetrahedral intermediates.

Substitution Reactions

The fluorine atom and ester groups participate in selective substitutions:

  • Fluorine substitution : While fluorine is typically a poor leaving group, its presence directs electrophilic aromatic substitution (e.g., nitration or halogenation) at adjacent positions .

  • Ester group substitution : Nucleophilic reagents (e.g., amines, alcohols) replace ethoxy groups via transesterification or aminolysis.

Example :
Diethyl ester+R NH2Diamide derivative+Ethanol\text{Diethyl ester}+\text{R NH}_2\rightarrow \text{Diamide derivative}+\text{Ethanol}

Cycloaddition and Ring-Opening Reactions

The compound participates in Diels-Alder reactions as a dienophile due to its electron-deficient pyridine ring. For instance, reactions with activated dienes yield bicyclic adducts . Retro-cyclizations under thermal or acidic conditions regenerate the parent compound or form novel heterocycles .

Key Observation : Cycloaddition regioselectivity is influenced by the electron-withdrawing fluorine and ester groups .

Biological Interactions and Catalytic Pathways

While not a direct chemical reaction, the compound’s enzyme inhibition mechanism involves:

  • Metal chelation : The dicarboxylate moiety binds Fe(II) in 2-oxoglutarate-dependent oxygenases, competing with endogenous substrates .

  • Fluorine-enhanced binding : The 4-fluoro group stabilizes transition states via electrostatic interactions, improving inhibition selectivity (e.g., AspH over KDM4 enzymes) .

Stability and Reactivity Trends

Factor Impact on Reactivity
Solvent polarityPolar solvents (acetonitrile) accelerate hydrolysis and substitution.
TemperatureHigher temperatures favor cycloaddition and retro-cyclization .
Substituent electronic effectsElectron-withdrawing fluorine enhances electrophilic aromatic substitution .

Key Research Findings

  • Synthetic efficiency : Cyclocondensation achieves yields >80% under optimized conditions.

  • Selective inhibition : Fluorine substitution at C4 improves AspH inhibition (IC₅₀: 0.5–2 µM) over other oxygenases .

  • Versatility : Hydrolysis products serve as intermediates for anticancer and anti-inflammatory agents .

Scientific Research Applications

Medicinal Chemistry Applications

Diethyl 4-fluoropyrazolo[1,5-a]pyridine-2,3-dicarboxylate has been investigated for its potential therapeutic properties. It is part of a broader class of pyrazolo[1,5-a]pyridines which have shown promise in treating various diseases due to their ability to interact with biological targets.

Key Applications:

  • Anticancer Activity: Research indicates that derivatives of pyrazolo[1,5-a]pyridine possess anticancer properties. For instance, studies have demonstrated that compounds with similar structures can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation .
  • Antimicrobial Properties: The compound has shown potential as an antimicrobial agent. Pyrazolo derivatives have been reported to exhibit activity against various bacterial strains, making them candidates for developing new antibiotics .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step chemical reactions that incorporate fluorination processes. Notably, the fluorination of pyrazolo[1,5-a]pyridines has been achieved using Selectfluor as a reagent, leading to the formation of various fluorinated derivatives .

Synthesis Overview:

  • Starting Materials: The synthesis often begins with 2,3-disubstituted pyrazolo[1,5-a]pyridines.
  • Fluorination Process: The introduction of fluorine is crucial for enhancing biological activity and solubility.
  • Final Product Isolation: The product is isolated through standard extraction and purification techniques.

Material Science Applications

Beyond medicinal uses, this compound is also being explored in materials science for its optical properties.

Applications in Materials Science:

  • Fluorescent Dyes: Compounds within the pyrazolo family are being studied as potential fluorescent markers due to their favorable photophysical properties . These materials can be utilized in biological imaging and sensing applications.
  • Polymer Chemistry: The incorporation of pyrazolo derivatives into polymer matrices can enhance the thermal and mechanical properties of the resultant materials.

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

StudyFocusFindings
Anticancer ActivityDemonstrated inhibition of cancer cell lines with IC50 values indicating significant potency.
Optical PropertiesIdentified as a potential fluorescent dye with high quantum yields suitable for biological applications.
Antimicrobial EfficacyExhibited activity against Gram-positive and Gram-negative bacteria in vitro.

Mechanism of Action

The mechanism of action of Diethyl 4-fluoropyrazolo[1,5-a]pyridine-2,3-dicarboxylate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Impact :

  • Electron-Withdrawing Groups (e.g., Cl, F) : Chlorine at C5 (as in dimethyl 5-chloro derivatives) increases electrophilicity, facilitating cross-coupling reactions . Fluorine at C4 (hypothetically) would enhance metabolic stability and alter electronic properties.
  • Ester Groups : Ethyl esters (e.g., diethyl derivatives) improve lipophilicity compared to methyl esters, influencing pharmacokinetic profiles .

Physicochemical and Spectroscopic Data

  • NMR Signatures :
    • Dimethyl Derivatives : $ ^1H $ NMR (CDCl$ _3 $) δ 8.52 (d, 1H), 8.17–8.19 (d, 1H), 3.83–3.95 (s, 6H) .
    • Saturated Analogs : $ ^1H $ NMR (CDCl$ _3 $) δ 1.87–2.15 (m, 4H), 3.04 (t, 2H) for tetrahydropyrazolo derivatives .
  • Mass Spectrometry : Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate shows [M+1]$ ^+ $ at m/z 235 .

Biological Activity

Diethyl 4-fluoropyrazolo[1,5-a]pyridine-2,3-dicarboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological activity, and relevant studies surrounding this compound.

This compound can be synthesized through various methods involving fluorination of pyrazolo[1,5-a]pyridine derivatives. The fluorination process typically utilizes reagents such as Selectfluor to introduce the fluorine atom at the desired position on the pyrazolo ring, enhancing the compound's pharmacological properties .

Anticancer Potential

Research indicates that derivatives of pyrazolo[1,5-a]pyridine, including this compound, exhibit significant anticancer properties. A study highlighted that compounds within this class can inhibit specific cancer cell lines by targeting key enzymes involved in tumor growth . The mechanism often involves the modulation of cell signaling pathways that lead to apoptosis in cancer cells.

Enzymatic Inhibition

The compound has been shown to possess inhibitory activity against various enzymes. For instance, it has been tested for its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory responses and cancer progression. The presence of the fluorine atom is believed to enhance binding affinity to these enzymes .

Neuropharmacological Effects

In addition to its anticancer and enzymatic inhibition properties, this compound has shown promise in neuropharmacology. Some studies suggest its potential as a neuroprotective agent due to its ability to modulate neurotransmitter systems and reduce oxidative stress . This opens avenues for further research into its application in treating neurodegenerative diseases.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

StudyFocusFindings
Anticancer ActivityDemonstrated significant inhibition of cancer cell proliferation in vitro.
Enzyme InhibitionShowed effective inhibition of COX enzymes, suggesting anti-inflammatory properties.
NeuropharmacologyIndicated potential protective effects against neurodegeneration through modulation of oxidative stress pathways.

Q & A

Q. What is the optimized synthetic route for preparing diethyl 4-fluoropyrazolo[1,5-a]pyridine-2,3-dicarboxylate?

The compound can be synthesized via a two-step procedure:

  • Step 1: Condensation of pyridine-1-ium-1-amine iodide with dimethyl but-2-ynedioate in DMF using K₂CO₃ as a base, yielding dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate (43–76% yield). Reaction conditions (e.g., solvent, temperature) significantly affect yields; lower yields (43%) occur with prolonged heating at 110°C in H₂SO₄ for decarboxylation .
  • Step 2: Fluorination at the 4-position using selective electrophilic or nucleophilic fluorinating agents. While direct evidence for fluorination is limited, analogous methods (e.g., iodination with N-iodosuccinimide in CH₃CN at 40°C) suggest halogenation feasibility .

Q. How can the structure and purity of this compound be confirmed?

Key analytical methods include:

  • 1H-NMR : Characteristic peaks for pyrazolo[1,5-a]pyridine protons (e.g., δ 8.52–7.04 ppm for aromatic protons) and ester groups (δ 4.05–3.95 ppm for methoxy groups in dimethyl analogs) .
  • LC-MS/HRMS : Expected molecular ion [M+H]⁺ at m/z 295.06 (calculated for C₁₃H₁₂FN₂O₄). Discrepancies in HRMS data (e.g., ±0.005 Da) indicate impurities or isotopic interference .
  • Chromatography : Flash chromatography (EtOAc/petroleum ether) effectively removes unreacted starting materials .

Q. What are the common derivatives or intermediates synthesized from this compound?

The core structure serves as a precursor for:

  • Heterocyclic expansions : Palladium-catalyzed cross-coupling to form pyrido-pyrazolo-pyrimidines .
  • Functional group interconversions : Hydrolysis of esters to carboxylic acids (e.g., using H₂SO₄/NaOH) or iodination for further cross-coupling reactions .

Advanced Research Questions

Q. How can regioselectivity challenges during fluorination at the 4-position be addressed?

Regioselective fluorination may require:

  • Directed ortho-metalation : Using directing groups (e.g., esters) to position fluorine at the 4-site via transition-metal catalysis.
  • Electrophilic fluorination : Agents like Selectfluor® under controlled pH and temperature to avoid over-fluorination .
  • Computational modeling : DFT studies to predict reactive sites based on electron density maps of the pyrazolo-pyridine core.

Q. How should contradictory synthesis yields (43% vs. 76%) for intermediate esters be resolved?

Yield discrepancies arise from:

  • Reaction time and temperature : Extended stirring (18 hours at RT) improves yields vs. shorter durations .
  • Purification methods : Flash chromatography (EtOAc/petroleum ether) vs. aqueous workup impacts recovery .
  • Base selection : K₂CO₃ vs. stronger bases (e.g., Cs₂CO₃) may alter reaction efficiency.

Q. What strategies optimize the compound’s stability during multi-step syntheses?

  • Protecting groups : Use tert-butyl or benzyl esters to prevent hydrolysis during subsequent reactions.
  • Low-temperature storage : Store intermediates at –20°C under inert atmosphere to minimize decomposition .
  • In situ monitoring : TLC or HPLC tracking to detect degradation products early .

Q. How can this compound be applied in constructing fused heterocyclic systems?

Example pathway for imidazo[1,2-c]pyrimidin-5-one derivatives:

  • Step 1 : Iodination of the pyrazole ring (84% yield with N-iodosuccinimide).
  • Step 2 : Suzuki-Miyaura coupling with boronic acids to introduce aryl/heteroaryl groups.
  • Step 3 : Cyclization with trifluoromethylimidazo precursors under CuI/TBTA catalysis .

Methodological Notes

  • Synthesis optimization : Compare solvent polarity (DMF vs. CH₃CN) and base strength to balance reactivity and side reactions .
  • Data validation : Cross-reference NMR shifts with computed spectra (e.g., ChemDraw) and HRMS with isotopic distribution patterns .
  • Contradiction resolution : Replicate literature procedures with controlled variables (e.g., reagent purity, inert atmosphere) to identify critical factors .

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